methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
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Overview
Description
Methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chromone derivative with a unique chemical structure that has garnered significant attention in the scientific community
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multicomponent reactions, such as the Hantzsch reaction. This reaction can be performed using 3-formylchromone, methyl acetoacetate, and ammonium acetate in an aqueous medium, often with a phase transfer catalyst like tetrabutylammonium bromide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes can be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
Methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate
2-Amino-7,9-dimethyl-5-oxo-5H-1-benzopyrano[2,3-b]pyridine-3-carboxylate
Uniqueness: Methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate stands out due to its specific structural features and biological activities, which differentiate it from other chromone derivatives.
This compound continues to be a subject of extensive research, with ongoing studies aimed at uncovering its full potential and applications.
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Properties
IUPAC Name |
methyl 2,7-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-8-4-5-13-11(6-8)14(18)12-7-10(16(19)20-3)9(2)17-15(12)21-13/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQYFZSJTUOBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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